Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl-
Description
Introduction to Piperazine, 1-(((3,4-Dihydro-4-Oxo-3-Phenyl-2-Quinazolinyl)Thio)Acetyl)-4-Phenyl-
Nomenclature and Systematic Identification
The compound’s systematic name, 3-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one , reflects its complex heterocyclic architecture. Its IUPAC designation is derived from the quinazolinone core (a bicyclic structure comprising fused benzene and pyrimidine rings) substituted with a sulfur-containing acetyl group linked to a piperazine moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 81262-72-8 | |
| Molecular Formula | C₂₇H₂₆N₄O₃S | |
| Molecular Weight | 486.6 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Synonyms include 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenylpiperazine and DTXSID30231002, with variations in substituents noted in related compounds (e.g., 81262-71-7, which lacks the methoxy group). The InChIKey WOUQNIQPFBRTIB-UHFFFAOYSA-N uniquely encodes its stereochemical configuration.
Structural Elucidation and Molecular Geometry
X-ray crystallography and density functional theory (DFT) calculations have been instrumental in characterizing this compound. The molecule features:
- A quinazolin-4-one core with a sulfur atom at the 2-position, bonded to an acetyl group.
- A piperazine ring substituted at the 1-position with a phenyl group and at the 4-position via the acetyl linker.
Key Structural Features:
- Piperazine Conformation : The piperazine ring adopts a chair conformation , stabilized by intramolecular hydrogen bonds between N–H and carbonyl oxygen atoms. This geometry minimizes steric strain and enhances molecular stability.
- Torsional Angles : Critical torsion angles, such as N(2)–C(18)–C(10)–N(1) (-58.6°) and N(2)–C(16)–C(21)–N(1) (58.7°), dictate the spatial arrangement of substituents.
- Crystallographic Data :
The dihedral angle between the quinazolinone plane and the methoxyphenyl group is 44.20° , introducing asymmetry that influences intermolecular interactions.
Historical Context and Discovery Timeline
The compound’s discovery is tied to advancements in heterocyclic chemistry during the late 20th century, particularly the exploration of quinazolinone derivatives for pharmaceutical applications. Key milestones include:
- 2005 : First registration in PubChem (CID 3067325) under the creation date August 9, 2005.
- 2021 : Commercial availability reported by suppliers, with a 5 mg sample priced at $496.31.
- 2025 : Structural refinement and crystallographic data published in peer-reviewed studies.
While its exact synthetic pathway remains proprietary, the molecule’s design likely arose from efforts to modify piperazine-quinazolinone hybrids for enhanced bioactivity. Related compounds, such as those with fluorophenyl or chlorophenyl substituents (e.g., 81262-74-0), emerged concurrently, underscoring its role in structure-activity relationship (SAR) studies.
Properties
CAS No. |
81262-71-7 |
|---|---|
Molecular Formula |
C26H24N4O2S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H24N4O2S/c31-24(29-17-15-28(16-18-29)20-9-3-1-4-10-20)19-33-26-27-23-14-8-7-13-22(23)25(32)30(26)21-11-5-2-6-12-21/h1-14H,15-19H2 |
InChI Key |
ICSKBXLHXJMSID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazolinone Intermediate
The 3-phenylquinazolin-4(3H)-one moiety is prepared by cyclizing anthranilic acid derivatives with phenyl isothiocyanate under reflux conditions:
- Reagents : Anthranilic acid, phenyl isothiocyanate, methanol, HCl.
- Conditions : Reflux for 6 hours, followed by acidification to pH 6.
- Key Intermediate : 3-Phenylquinazolin-4(3H)-one (confirmed via $$ ^1 \text{H NMR} $$).
Piperazine Coupling
The final step involves reacting the thioacetyl-quinazolinone with 4-phenylpiperazine:
- Reagents : 4-Phenylpiperazine, DMF, triethylamine.
- Conditions : Microwave irradiation (100–150°C, 10–30 minutes) or reflux under inert atmosphere (N$$_2$$/Ar).
- Product Isolation : Purified via column chromatography (ethyl acetate/hexane) and recrystallization.
Optimized Reaction Conditions
| Parameter | Details | Source |
|---|---|---|
| Solvents | DMF, THF, or dichloromethane for coupling steps | |
| Catalysts | Triethylamine or palladium catalysts for regioselective coupling | |
| Temperature | 80–150°C (microwave) or 25–80°C (reflux) | |
| Analytical Methods | HRMS, $$ ^1 \text{H/}^{13}\text{C NMR} $$, HPLC for purity >95% |
Eco-Friendly Modifications
Recent methods emphasize reduced environmental impact:
- Microwave-Assisted Synthesis : Shortens reaction time from hours to minutes (e.g., 30 minutes for hydrazide formation).
- Solvent-Free Approaches : Explored for quinazolinone cyclization but require further optimization.
Challenges and Solutions
- Regioselectivity : Steric hindrance from the 3-phenyl group necessitates careful reagent selection (e.g., bulky bases).
- Byproduct Formation : Controlled pH during acidification minimizes unwanted side products.
- Purification : Silica gel chromatography is critical due to the compound’s high molecular weight (456.6 g/mol).
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the quinazolinone moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as a biochemical probe for studying enzyme functions and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Features
Target Compound :
Analogs :
5f : 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one
- Core : Isoxazole.
- Piperazine Substituents : 2-Fluorophenyl.
- Key Features : Fluorine atom enhances electronegativity and bioavailability .
5h: 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone Core: Isoxazole. Piperazine Substituents: 2-Methoxyphenyl. Key Features: Methoxy group improves solubility and metabolic stability .
Thiazole-Piperazine Hybrids (e.g., 114a–c) :
- Core : Thiazole.
- Piperazine Substituents : Fluorophenyl, methoxyphenyl, or trifluoromethylphenyl.
- Key Features : Thiazole moiety contributes to acetylcholinesterase (AChE) inhibition .
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine :
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Molecular Weight |
|---|---|---|---|
| Target Compound | 3.2 | <0.1 (aqueous) | ~450 |
| 5f | 2.8 | 0.5 (DMSO) | 408.4 |
| Thiazole-Piperazine 114a | 2.5 | 1.2 (DMSO) | 395.3 |
Biological Activity
Piperazine derivatives, particularly those linked to quinazoline structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- is a notable example, exhibiting potential in various therapeutic areas including anticancer and antimicrobial activities.
Chemical Structure and Synthesis
The compound features a piperazine ring linked to a quinazoline moiety through a thioacetyl group. This structural configuration is critical for its biological activity. The synthesis typically involves multi-step reactions starting from piperazine and various quinazoline derivatives, resulting in compounds that can be evaluated for their pharmacological properties .
Antitumor Activity
Research has demonstrated that quinazoline derivatives bearing piperazine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this class have shown IC50 values less than 10 µM against human lung cancer (A549), breast adenocarcinoma (MCF-7), and colorectal cancer (HCT-116) cell lines. A representative compound from this series was found to arrest HCT-116 cells at the G0/G1 phase of the cell cycle, indicating a mechanism that may involve cell cycle regulation .
Table 1: Antitumor Activity of Piperazine-linked Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8n | HCT-116 | <10 | Cell cycle arrest (G0/G1 phase) |
| Compound 9a | MCF-7 | <10 | Apoptosis induction |
| Compound 8q | A549 | <10 | Inhibition of proliferation |
Antimicrobial Activity
In addition to antitumor properties, piperazine-based compounds have exhibited antimicrobial activity. Studies have shown that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial action .
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacteria | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound PA-1 | Staphylococcus aureus | 0.0039 | Complete death in 8 hours |
| Compound PA-2 | Escherichia coli | 0.025 | Significant growth inhibition |
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often influenced by their structural characteristics. Modifications on the quinazoline scaffold and the substitution patterns on the piperazine ring can enhance or diminish activity. Research into the SAR of these compounds has revealed that specific functional groups play crucial roles in their interaction with biological targets .
Case Studies
One study highlighted the synthesis and evaluation of several novel quinazoline derivatives containing piperazine analogs. These compounds were subjected to various biological evaluations, confirming their potential as effective anticancer agents with favorable pharmacokinetic profiles . Another investigation focused on the antibacterial properties of synthesized piperazine derivatives, demonstrating their efficacy against multiple bacterial strains and suggesting further exploration into their mechanisms of action .
Q & A
Basic Research Question
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C28H25N4O2S, exact mass: 493.17 g/mol) .
How do steric and electronic effects influence the compound’s reactivity in further functionalization?
Advanced Research Question
- Steric Hindrance : The 3-phenyl and 4-phenyl groups on the quinazolinone and piperazine rings limit accessibility for electrophilic substitution. Reactions requiring bulky reagents (e.g., Grignard) may require prolonged reaction times .
- Electronic Effects : The electron-withdrawing quinazolinone-4-oxo group activates the thioacetyl moiety for nucleophilic attacks (e.g., by amines or thiols). DFT calculations can model charge distribution to predict regioselectivity .
- Case Study : In analogous piperazine-thioacetyl derivatives, bromination at the phenyl ring required Lewis acids (e.g., FeCl3) to overcome deactivation by the electron-deficient core .
What are the key stability considerations for long-term storage of this compound?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the thioester bond in humid conditions or oxidative cleavage of the quinazolinone ring under light .
- Storage Recommendations :
- Monitoring : Periodic TLC or HPLC analysis to detect degradation products (e.g., free thiol or quinazolinone acid) .
How can researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?
Advanced Research Question
- Target Selection : Prioritize targets with structural homology to known piperazine-quinazolinone hybrids (e.g., kinase inhibitors, GPCR modulators) .
- In Vitro Assays :
- Pitfalls :
What computational methods are suitable for modeling the compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 inhibition .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods for weighing and reactions (combustion releases toxic NOx/CO) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
